3-phenyl-1H-indazole

Description

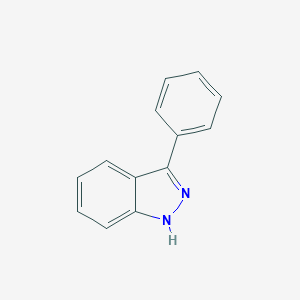

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBKCOLSUUYOHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306243 |

Source

|

| Record name | 3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13097-01-3 |

Source

|

| Record name | 13097-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenyl-1H-Indazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 3-phenyl-1H-indazole, a crucial scaffold in medicinal chemistry.[1][2] Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its synthesis and derivatization in a laboratory setting. The indazole core is a key structural moiety in many pharmaceutically active compounds, exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][3][4]

Core Synthetic Strategies

Several robust methods are employed for the synthesis of the this compound core. The most prominent and versatile approaches include transition-metal-catalyzed cross-coupling reactions, cycloaddition reactions, and classical named reactions adapted for indazole synthesis.

Synthesis via Intramolecular Cyclization of Hydrazones

A prevalent and effective method for constructing the 1H-indazole ring system involves the intramolecular cyclization of appropriately substituted aryl hydrazones. This can be achieved through various catalytic systems.

A copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a direct route to N-phenyl-1H-indazoles.[1][5] The reaction generally proceeds by heating the arylhydrazone with a copper(I) catalyst, a base, and a ligand in a suitable solvent like DMF.[1][5]

Experimental Protocol: Copper-Catalyzed Intramolecular N-Arylation [1]

-

To a dried Schlenk tube, add the starting arylhydrazone (0.5 mmol), potassium hydroxide (KOH, 56 mg, 2.0 equiv, 200 mol%), 1,10-phenanthroline (20 mg, 22 mol%), and copper(I) iodide (CuI, 19 mg, 20 mol%).

-

Add 2.5 mL of anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

-

Stir the reaction mixture and heat to 120 °C for 12–48 hours.

-

After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.

-

Pass the mixture through a short column of silica gel.

-

Wash the eluate with water (1 x 10 mL) and a saturated aqueous sodium chloride solution (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Copper-Catalyzed Synthesis of 1-Phenyl-1H-Indazoles [1][5]

| Starting Hydrazone (Substituent on Benzaldehyde Ring) | Product | Reaction Time (h) | Yield (%) |

| Unsubstituted | 1-Phenyl-1H-indazole | 24 | 60 |

| 4-Methyl | 1-Phenyl-4-methyl-1H-indazole | 24 | 10 |

| 4-Methoxy | 1-Phenyl-4-methoxy-1H-indazole | 39 | 23 |

| 4-Fluoro | 1-Phenyl-4-fluoro-1H-indazole | 24 | 39 |

| 4-Chloro | 1-Phenyl-4-chloro-1H-indazole | 48 | 53 |

| 4-Nitro | 1-Phenyl-4-nitro-1H-indazole | 12 | 16 |

| 2-Chloro | 1-Phenyl-7-chloro-1H-indazole | 24 | 70 |

Reaction Workflow: Copper-Catalyzed Intramolecular N-Arylation

Caption: Workflow for the synthesis of 1-phenyl-1H-indazoles.

Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds

A versatile one-pot method involves the reaction of N-tosylhydrazones with nitroaromatic compounds in the presence of a base to afford 3-substituted 1H-indazoles.[6] This reaction is believed to proceed via a [3+2] dipolar cycloaddition of in situ generated diazo compounds and arynes.[7]

Experimental Protocol: Synthesis from N-Tosylhydrazone [6]

-

In a 10 mL Schlenk tube, combine the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and cesium carbonate (Cs₂CO₃, 1.08 mmol).

-

Add dry dimethylformamide (DMF, 2.0 mL) under a nitrogen atmosphere.

-

Stir the solution at 60-80 °C for the time indicated for the specific substrate.

-

Upon completion, purify the crude mixture directly by silica-gel column chromatography to yield the 1H-indazole product.

Quantitative Data for Synthesis from N-Tosylhydrazones [6]

| Product | Starting Nitroaromatic | Yield (%) | Melting Point (°C) |

| 6-Nitro-3-phenyl-1H-indazole | 1,3-Dinitrobenzene | 75 | - |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | 4-Nitrobenzotrifluoride | 82 | 149-151 |

| Ethyl this compound-6-carboxylate | Ethyl 4-nitrobenzoate | 78 | 103-106 |

| This compound-6-carbonitrile | 4-Nitrobenzonitrile | 72 | - |

Reaction Pathway: Synthesis from N-Tosylhydrazone

Caption: In situ generation and cycloaddition pathway.

Fischer Indole Synthesis Analogue

While the Fischer indole synthesis is primarily for indoles, analogous cyclizations of arylhydrazones of α-keto esters or related compounds can lead to indazole-3-carboxylic acids, which can be further derivatized.[8][9][10] The classic approach involves heating the arylhydrazone with a Brønsted or Lewis acid catalyst.[8][10]

Conceptual Protocol: Fischer-type Indazole Synthesis

-

Condense phenylhydrazine with an appropriate α-keto ester (e.g., ethyl benzoylformate) in a suitable solvent like ethanol or acetic acid to form the corresponding hydrazone.

-

Isolate the hydrazone or proceed in a one-pot manner.

-

Heat the hydrazone in the presence of an acid catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).

-

The cyclization reaction occurs with the elimination of ammonia, followed by aromatization to yield the indazole ring.

-

The resulting indazole-3-carboxylate can be hydrolyzed and decarboxylated to afford this compound.

Reaction Pathway: Fischer-type Indazole Synthesis

Caption: Fischer-type synthesis of 3-phenyl-1H-indazoles.

Characterization Data for Selected this compound Derivatives

The following table summarizes key spectroscopic data for characterization of the synthesized compounds.

| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (100 MHz, CDCl₃) δ (ppm) | HRMS (ESI, m/z) [M+H]⁺ |

| 6-Nitro-3-phenyl-1H-indazole[6] | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | - |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole[6] | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) | Calcd: 263.0791, Found: 263.0792 |

| Ethyl this compound-6-carboxylate[6] | 12.16 (br, 1H), 8.06-7.98 (m, 4H), 7.88-7.86 (m, 1H), 7.56-7.52 (m, 2H), 7.47-7.43 (m, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) | 166.75, 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25, 14.33 | Calcd: 267.1128, Found: 267.1134 |

| This compound-6-carbonitrile[6] | 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H) | 146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18 | Calcd: 220.0869, Found: 220.0872 |

Conclusion

The synthesis of this compound and its derivatives can be accomplished through several reliable and adaptable methods. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize these valuable compounds for applications in drug discovery and materials science. Further exploration into one-pot procedures and green chemistry approaches continues to refine the synthesis of this important heterocyclic scaffold.

References

- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1H-indazole is a heterocyclic aromatic organic compound that serves as a core structural motif in a wide array of pharmacologically active molecules. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of the physicochemical properties of the this compound scaffold is paramount for the rational design and development of new therapeutic agents, as these properties intrinsically govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, detailed experimental protocols for their determination, and an illustrative representation of a potential biological signaling pathway influenced by indazole derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in biological systems and for guiding formulation and drug delivery strategies.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | N/A |

| Molecular Weight | 194.23 g/mol | N/A |

| Melting Point | 115-116 °C | [1] |

| 118.0-118.5 °C | N/A | |

| Boiling Point | 405.1 ± 14.0 °C (Predicted) | [1] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [1] |

Table 2: Solubilities and Partitioning

| Property | Value | Source |

| Aqueous Solubility | 0.087 g/L (Calculated at 25 °C) | N/A |

| pKa | 13.66 ± 0.40 (Predicted) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.2 (Calculated) | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. The following sections detail standardized experimental protocols that can be employed to measure the key parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube gently.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve for this compound is used for accurate quantification.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known volume.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For compounds with low aqueous solubility, specialized software can be used to analyze the titration data and calculate the pKa.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

Biological Activity and Signaling Pathway

While the direct signaling pathway of this compound is not extensively characterized, studies on its derivatives, particularly in the context of cancer, provide valuable insights into its potential mechanism of action. Notably, certain amino-indazole derivatives have been shown to induce cell cycle arrest at the G0/G1 phase.[3][4][5] This process is often mediated through the regulation of key cell cycle proteins, such as the retinoblastoma protein (pRb).[3][4][5]

The following diagram illustrates a plausible signaling pathway based on the observed effects of indazole derivatives on cell cycle progression.

Caption: Proposed mechanism of G1 cell cycle arrest by this compound derivatives.

This diagram depicts the normal progression from the G1 to the S phase of the cell cycle, which is driven by the phosphorylation of the retinoblastoma protein (pRb) by Cyclin D-CDK4/6 complexes. Phosphorylation inactivates pRb, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. It is hypothesized that this compound derivatives may inhibit the activity of CDK4/6, leading to the accumulation of the active, hypophosphorylated form of pRb. This maintains the inhibition of E2F, thereby arresting the cell cycle in the G1 phase and preventing cell proliferation. This proposed mechanism highlights a potential avenue for the anticancer activity of this class of compounds.

Conclusion

The physicochemical properties of this compound define its potential as a scaffold for drug development. The data and experimental protocols presented in this guide offer a foundational resource for researchers in medicinal chemistry and pharmacology. The elucidation of its biological mechanisms, such as the proposed modulation of the cell cycle via the retinoblastoma protein pathway, will continue to drive the design of novel and more effective therapeutic agents based on this versatile molecular framework. Further experimental validation of the predicted properties and a deeper investigation into the specific molecular targets of this compound are warranted to fully unlock its therapeutic potential.

References

- 1. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]

- 2. 5-methoxy-3-phenyl-1H-indazole | C14H12N2O | CID 101517540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 3-Phenyl-1H-Indazole Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 3-phenyl-1H-indazole derivatives, a promising scaffold in modern medicinal chemistry.

Introduction

The 1H-indazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] Among its many derivatives, 3-phenyl-1H-indazoles have emerged as a particularly promising class of compounds with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound compounds, with a focus on their anticancer and kinase inhibitory effects. We will delve into their synthesis, present quantitative biological data, detail key experimental protocols, and visualize the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold can be achieved through various synthetic methodologies. A prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction typically involves the coupling of a 3-iodo-1H-indazole derivative with a phenylboronic acid.[5] The flexibility of this method allows for the introduction of a wide array of substituents on the phenyl ring, enabling extensive structure-activity relationship (SAR) studies.[5]

Other synthetic approaches include the cyclization of o-haloaryl N-sulfonylhydrazones and intramolecular palladium-catalyzed C-H amination of aminohydrazones.[1] These methods provide alternative routes to the indazole core and its derivatives, contributing to the chemical diversity of this compound class.

Anticancer Activity of this compound Compounds

A significant body of research has highlighted the potent antiproliferative activity of this compound derivatives against a variety of human cancer cell lines. These compounds have demonstrated efficacy against leukemia, lung, colon, prostate, and breast cancer cell lines.[6][7][8][9][10]

Quantitative Antiproliferative Data

The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. The following tables summarize the in vitro anticancer activity of selected this compound derivatives from various studies.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1c | Colon Cancer | 0.041 - 33.6 (GI50) | [6][7] |

| 1c | Melanoma | Effective (GI50 in µM range) | [6][7] |

| 5c | HCT-116 (Colon) | < 64 (IC50) | [8] |

| 5c | MDA-MB-231 (Breast) | < 59 (IC50) | [8] |

| 6o | K562 (Leukemia) | 5.15 (IC50) | [9][10][11] |

| 6o | HEK-293 (Normal) | 33.2 (IC50) | [9][10][11] |

| 2f | Various Cancer Cell Lines | 0.23 - 1.15 (IC50) | [12][13] |

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives.

Kinase Inhibitory Activity

The anticancer effects of many this compound compounds are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[14][15] These compounds have been shown to target a range of kinases, including Tyrosine Threonine Kinase (TTK), Aurora Kinases, and components of the PI3K/Akt pathway.[2][14]

Quantitative Kinase Inhibition Data

The inhibitory potency against specific kinases is also determined by IC50 values. The table below presents the kinase inhibitory activity of representative this compound derivatives.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 93a | TTK | 2.9 | [14] |

| 93b | TTK | 5.9 | [14] |

| 95g | TTK | 1.1 | [14] |

| 59c | Pim1-3 | 3 - 70 | [14][15] |

| 10 | PI3Kα | 361 | [16] |

| 109 | EGFR T790M | 5.3 | [2] |

| 109 | EGFR | 8.3 | [2] |

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives.

Mechanisms of Action

The biological effects of this compound compounds are mediated through various mechanisms of action at the cellular level.

Cell Cycle Arrest

Several studies have demonstrated that these compounds can induce cell cycle arrest, primarily in the G0/G1 or G2/M phase.[6][17] For instance, compound 1c was shown to cause a significant increase of cells in the G0-G1 phase in K562 leukemia cells.[6][7] This arrest prevents cancer cells from progressing through the cell cycle and proliferating.

Apoptosis Induction

In addition to cell cycle arrest, some this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Compound 2f, for example, promoted apoptosis in the 4T1 breast cancer cell line, which was associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[12][13]

Inhibition of Key Signaling Pathways

As potent kinase inhibitors, 3-phenyl-1H-indazoles exert their effects by modulating critical intracellular signaling pathways that are often hyperactivated in cancer.

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Some 3-ethynyl-1H-indazoles have been identified as inhibitors of this pathway, targeting PI3K, PDK1, and mTOR kinases.[16] Inhibition of this pathway can lead to decreased cancer cell survival and proliferation.

Figure 1: Inhibition of the PI3K/Akt signaling pathway by this compound compounds.

Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[7] this compound derivatives have been developed as inhibitors of Aurora kinases, leading to mitotic defects and ultimately, cancer cell death.[18]

Figure 2: Inhibition of Aurora Kinase signaling by this compound compounds.

Tyrosine Threonine Kinase (TTK), also known as Mps1, is a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[19] Inhibition of TTK by this compound derivatives can lead to genomic instability and apoptosis in cancer cells.[14]

Figure 3: Inhibition of TTK signaling leading to apoptosis by this compound compounds.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key biological assays are provided below.

In Vitro Antiproliferative (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[20][21][22]

Objective: To determine the concentration of a this compound compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HCT-116, MDA-MB-231, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[23]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for a specified period (e.g., 48 or 72 hours).[9]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[21]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Figure 4: General workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][12][17]

Objective: To assess the effect of a this compound compound on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell lines

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% cold ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with the test compound at a specific concentration for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[17]

-

Staining: Resuspend the fixed cells in PI staining solution and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

-

Data Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle.

In Vitro Kinase Assay

These assays are performed to determine the direct inhibitory effect of a compound on the activity of a specific kinase.[6][13][18][24]

Objective: To determine the IC50 value of a this compound compound against a target kinase.

Materials:

-

Recombinant purified target kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-32P]ATP)

-

Kinase reaction buffer

-

Test compound

-

Method for detecting substrate phosphorylation (e.g., scintillation counting, fluorescence, or luminescence)

Procedure:

-

Reaction Setup: In a microplate well, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.[6]

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.

-

Termination of Reaction: Stop the reaction.

-

Detection: Measure the amount of phosphorylated substrate using an appropriate detection method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

This compound compounds represent a versatile and potent class of biologically active molecules with significant therapeutic potential, particularly in the field of oncology. Their demonstrated ability to induce cancer cell death through mechanisms such as cell cycle arrest and apoptosis, coupled with their inhibitory effects on key oncogenic signaling pathways, underscores their promise as lead compounds for the development of novel anticancer agents. The structure-activity relationship studies enabled by versatile synthetic methods like the Suzuki-Miyaura coupling will continue to be instrumental in optimizing the potency and selectivity of these derivatives. Future research should focus on further elucidating their detailed mechanisms of action, exploring their in vivo efficacy and safety profiles in preclinical models, and identifying potential biomarkers for patient stratification. The continued investigation of this remarkable scaffold holds great promise for the discovery of next-generation targeted therapies.

References

- 1. biocompare.com [biocompare.com]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. In vitro kinase assay [protocols.io]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nanocellect.com [nanocellect.com]

- 13. In vitro kinase assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. benchchem.com [benchchem.com]

- 24. revvity.com [revvity.com]

In Vitro Mechanisms of 3-Phenyl-1H-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanisms of action for 3-phenyl-1H-indazole and its derivatives. The indazole scaffold is a significant pharmacophore, with numerous derivatives demonstrating potent and diverse biological activities, particularly in the realm of oncology. This document synthesizes key findings on their antiproliferative effects, specific molecular targets, and the signaling pathways they modulate.

Antiproliferative and Cytotoxic Activity

Substituted this compound derivatives have demonstrated significant in vitro antiproliferative activity across a wide range of human cancer cell lines. The primary mechanisms underlying this activity are the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

A prominent mechanism of action for several this compound derivatives is the induction of cell cycle arrest, primarily at the G0/G1 phase.[1][2] This is often associated with the modulation of key cell cycle regulatory proteins. For instance, certain N-phenyl-1H-indazole-1-carboxamides have been shown to increase the ratio of hypophosphorylated (active) retinoblastoma protein (pRb) to total pRb.[1][2] Hypophosphorylated pRb prevents cells from progressing from the G1 phase to the S phase, thereby halting cell division.

Induction of Apoptosis

In addition to cell cycle arrest, many this compound derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often observed in a dose-dependent manner.[3][4] The apoptotic pathway can be triggered through the modulation of the Bcl-2 family of proteins and the p53/MDM2 pathway.[3][4] For example, some derivatives have been shown to inhibit anti-apoptotic Bcl-2 family members, leading to the activation of the apoptotic cascade.[3][4] Furthermore, an increase in the expression of the pro-apoptotic protein Bax has been observed following treatment with certain indazole compounds.[4]

Molecular Targets and Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their interaction with specific molecular targets, primarily protein kinases and other enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition

A significant number of this compound derivatives have been identified as potent inhibitors of various protein kinases. These include:

-

Pim Kinases: Some derivatives have shown pan-Pim kinase inhibitory activity.[5]

-

Receptor Tyrosine Kinases: Inhibition of c-Kit, platelet-derived growth factor receptor β (PDGFRβ), and FMS-like tyrosine kinase 3 (FLT3) has been reported.[5]

-

Fibroblast Growth Factor Receptors (FGFRs): Several derivatives are potent inhibitors of FGFR1.[5]

-

Extracellular Signal-Regulated Kinases (ERK1/2): Potent enzymatic and cellular activity against ERK1/2 has been demonstrated.[5]

-

Bcr-Abl: Certain 1H-indazol-3-amine derivatives are potent inhibitors of both wild-type and T315I mutant Bcr-Abl.[5]

-

Anaplastic Lymphoma Kinase (ALK): High activity against ALK has been observed with some 3-aminoindazole derivatives.[5]

Enzyme Inhibition

Beyond kinases, this compound derivatives have been shown to inhibit other enzymes critical for tumor growth and immune evasion:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): Some 3-substituted 1H-indazoles are potent inhibitors of the IDO1 enzyme, which is involved in creating an immunosuppressive tumor microenvironment.[5]

Receptor Antagonism

-

Chemokine-like Receptor 1 (CMKLR1): Phenylindazole-based compounds have been developed as antagonists for CMKLR1, a G protein-coupled receptor implicated in inflammation and immune responses.[6]

Immune Checkpoint Inhibition

-

PD-1/PD-L1 Interaction: Novel 4-phenyl-1H-indazole derivatives have been identified as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key immune checkpoint pathway.[7]

Quantitative Data on In Vitro Activity

The following tables summarize the in vitro activity of various this compound derivatives against different cancer cell lines and molecular targets.

| Compound Class | Cell Line(s) | Activity Metric | Value Range | Reference |

| N-phenyl-1H-indazole-1-carboxamides | NCI 60-cell line panel | GI50 | 0.041 - 33.6 µM | [2] |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | SR leukemia | IC50 | 0.0153 µM | [1] |

| 1H-indazole derivatives | K562 (chronic myeloid leukemia) | IC50 | 5.15 µM | [3][4] |

| 1H-indazole derivatives | A549 (lung), PC-3 (prostate), HepG-2 (hepatoma) | IC50 | Varied | [3] |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HL60, HCT116 | IC50 | 8.3 nM, 1.3 nM | [5] |

| Compound Class | Molecular Target | Activity Metric | Value | Reference |

| 1H-indazole derivatives | c-Kit | Kd | 68.5 ± 9.5 nM | [5] |

| 1H-indazole derivatives | PDGFRβ | Kd | 140 ± 0 nM | [5] |

| 1H-indazole derivatives | FLT3 | Kd | 375 ± 15.3 nM | [5] |

| 1H-indazol-3-amine derivatives | FGFR1 | IC50 | 2.9 nM - 69.1 nM | [5] |

| 1H-indazole amide derivatives | ERK1/2 | IC50 | 9.3 ± 3.2 - 25.8 ± 2.3 nM | [5] |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives | ERK1/2 | IC50 | 7 - 20 nM | [5] |

| 3-substituted 1H-indazoles | IDO1 | IC50 | 720 - 770 nM | [5] |

| 3-aminoindazole derivatives | ALK | IC50 | 12 nM | [5] |

| 1H-indazol-3-amine derivatives | Bcr-Abl (WT) | IC50 | 0.014 µM | [5] |

| 1H-indazol-3-amine derivatives | Bcr-Abl (T315I) | IC50 | 0.45 µM | [5] |

| 4-phenyl-1H-indazole derivatives | PD-L1 | KD | 231 nM (human), 311 nM (murine) | [7] |

| Phenylindazole-based compound (S-26d) | CMKLR1 | pIC50 | 7.44 | [6] |

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., K562, A549, PC-3, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3][4]

-

Compound Treatment: Cells are treated with various concentrations of the test indazole derivatives for a specified period (e.g., 48 or 72 hours).[3]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[3]

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with the indazole compound at various concentrations for a defined time (e.g., 24 hours).[3]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).[3]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with the test compound for a specified duration (e.g., 48 hours).[3]

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[4]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is quantified.[3][4]

Kinase Inhibition Assay (e.g., HTRF Assay)

-

Assay Components: The assay typically includes the kinase, a substrate, ATP, and the test compound in a suitable buffer.

-

Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specific time.

-

Detection: The reaction is stopped, and a detection reagent, often involving antibodies that recognize the phosphorylated substrate and a fluorescent donor/acceptor pair for Homogeneous Time-Resolved Fluorescence (HTRF), is added.[7]

-

Signal Measurement: The HTRF signal is measured, which is proportional to the extent of substrate phosphorylation.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces kinase activity by 50%, is calculated.[7]

Visualized Signaling Pathways and Workflows

Caption: G0/G1 cell cycle arrest induced by this compound derivatives.

Caption: Apoptosis induction via Bcl-2 and p53/MDM2 pathways.

References

- 1. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenyl-1H-Indazole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3-phenyl-1H-indazole. It details both historical and contemporary experimental protocols, presents key data in a structured format, and visualizes associated signaling pathways to support researchers and professionals in the fields of chemistry and drug development.

Discovery and Historical Context

The indazole scaffold was first reported in the early 1880s by the Nobel laureate Emil Fischer, who synthesized indazolone from ortho-hydrazine benzoic acid. However, the first synthesis of the specific this compound molecule is attributed to Karl von Auwers and H. Hüttenes in their 1922 publication in Justus Liebigs Annalen der Chemie. Their work laid the foundation for the exploration of this heterocyclic compound and its derivatives.

Historically, the synthesis of indazoles often involved harsh reaction conditions. A significant early method was the Jacobson and Huber synthesis, which utilized the nitrosation of N-acetyl derivatives of 2-alkylanilines. Over the decades, synthetic methodologies have evolved significantly, moving towards milder, more efficient, and regioselective procedures.

Physicochemical and Spectroscopic Properties

This compound is a stable aromatic heterocycle. A summary of its key physicochemical and spectroscopic data is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | N/A |

| Molecular Weight | 194.23 g/mol | N/A |

| Melting Point | 118.0-118.5 °C | [1] |

| Solubility | Practically insoluble in water (0.087 g/L at 25 °C) | [1] |

| Density | 1.211 ± 0.06 g/cm³ (calculated) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | δ 12.10 (1H, bs), 8.10-8.03 (3H, m), 7.60-7.46 (3H, m), 7.35-7.10 (3H, m) | [2] |

| (300 MHz, CDCl₃) | ||

| ¹³C NMR | δ 110.43, 120.82, 120.94, 121.24, 126.70, 127.81, 128.17, 128.98, 133.51, 141.63, 145.51 | [2] |

| (75 MHz, CDCl₃) | ||

| IR (neat) | 3151, 2929, 1621, 1479 cm⁻¹ | [2] |

| HRMS (ESI) | m/z [M+Na]⁺ Calcd for C₁₃H₁₀N₂Na: 217.0736; Found: 217.0735 | [2] |

Synthesis of this compound: From Historical to Modern Methods

The synthesis of this compound has evolved from classical cyclization reactions to modern catalytic cross-coupling and C-H activation strategies. This section details key experimental protocols, highlighting the advancements in the field.

Historical Synthesis: The Auwers and Hüttenes Method (1922)

Conceptual Experimental Protocol (Hypothesized based on historical context):

-

Preparation of 2-Hydrazinobenzophenone: 2-Aminobenzophenone would be diazotized using sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like stannous chloride to yield 2-hydrazinobenzophenone.

-

Cyclization: The isolated 2-hydrazinobenzophenone would then be heated in the presence of an acid catalyst, such as acetic acid or a mineral acid, to effect intramolecular cyclization and dehydration, yielding this compound.

-

Purification: The crude product would be purified by recrystallization from a suitable solvent like ethanol or ligroin.

Modern Synthetic Methodologies

Contemporary approaches offer higher yields, greater functional group tolerance, and milder reaction conditions.

A modern and efficient method involves the palladium-catalyzed direct C-H arylation of an indole with an aryl halide.[3]

Experimental Protocol: [3]

-

Reaction Setup: In a screw-cap vial under an air atmosphere, a mixture of Pd(OAc)₂ (11.3 mg, 0.05 mmol, 5 mol%), dppm (19.2 mg, 0.05 mmol, 5 mol%), LiOH·H₂O (126 mg, 3.00 mmol), the appropriate aryl halide (1.20 mmol), and indole (1.0 mmol) in degassed H₂O (2 mL) is prepared.

-

Reaction Conditions: The mixture is vigorously stirred at 110 °C for 18 hours.

-

Workup and Purification: The reaction mixture is cooled to room temperature and partitioned between 1M HCl (20 mL) and ethyl acetate (20 mL). The layers are separated, and the aqueous layer is further extracted with ethyl acetate (4 x 20 mL). The combined organic layers are dried and concentrated. The residue is purified by flash column chromatography on silica gel.

This method provides a route to various 3-substituted indazoles through an intramolecular oxidative C-H amination.[4]

Experimental Protocol: [4]

-

Reaction Setup: To a screw-capped vial are added the starting arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), Cu(OAc)₂ (0.15 mmol), and 1,2-dichloroethane (1.0 mL).

-

Reaction Conditions: The reaction mixture is stirred in a preheated oil bath at 80 °C for 24 hours.

-

Workup and Purification: The reaction mixture is cooled to room temperature and concentrated in vacuo. The residue is purified by chromatography on silica gel to yield the desired 3-substituted-1H-indazole.

Pharmacological Activity and Signaling Pathways

This compound and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Of particular interest is their role as antagonists of the Chemokine-like receptor 1 (CMKLR1).

Antagonism of Chemokine-like Receptor 1 (CMKLR1)

CMKLR1 is a G protein-coupled receptor (GPCR) that plays a functional role in the immune system. Its activation by the endogenous ligand chemerin is implicated in inflammatory diseases such as psoriasis.[5] 3-Phenyl-indazole-based compounds have been identified as potent and orally available antagonists of CMKLR1.[5]

The antagonism of CMKLR1 by this compound derivatives disrupts the downstream signaling cascade initiated by chemerin, leading to a reduction in the inflammatory response. This makes them promising candidates for the treatment of psoriasis and other inflammatory conditions.

Caption: Antagonism of the CMKLR1 signaling pathway by this compound derivatives.

Other Reported Biological Activities

Derivatives of the 1H-indazole scaffold have been investigated for a multitude of other therapeutic applications, including:

-

Anticancer Activity: Certain substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated the ability to inhibit cell growth and cause an increase of cells in the G0-G1 phase of the cell cycle.[6]

-

Antimycobacterial Activity: The 3-phenyl-1H-indole scaffold, a close structural analog, has shown activity against Mycobacterium tuberculosis.[3]

Conclusion

This compound, since its first likely synthesis by Auwers and Hüttenes in 1922, has transitioned from a chemical curiosity to a cornerstone in medicinal chemistry. The evolution of its synthesis from harsh classical methods to elegant and efficient modern catalytic strategies has enabled the exploration of its therapeutic potential. The discovery of its role as a CMKLR1 antagonist highlights the importance of this scaffold in the development of novel treatments for inflammatory diseases. This guide provides a foundational resource for researchers aiming to further investigate and utilize the unique properties of this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characterization of 3-Phenyl-1H-Indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characterization of 3-phenyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action.

Introduction

This compound is a key structural motif found in a variety of compounds exhibiting a broad spectrum of biological activities, including antifungal and anticancer properties.[1] A thorough understanding of its spectral properties is fundamental for its identification, quality control, and the rational design of new therapeutic agents. This guide summarizes the essential spectroscopic data for this compound, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.10 | bs | - | NH |

| 8.10-8.03 | m | - | H-4, Phenyl H |

| 7.60-7.46 | m | - | H-7, Phenyl H |

| 7.35-7.10 | m | - | H-5, H-6, Phenyl H |

Solvent: CDCl₃. bs = broad singlet, m = multiplet.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 145.51 | C-3 |

| 141.63 | C-7a |

| 133.51 | Phenyl C (quaternary) |

| 128.98 | Phenyl CH |

| 128.17 | Phenyl CH |

| 127.81 | C-5 |

| 126.70 | C-6 |

| 121.24 | C-4 |

| 120.94 | C-3a |

| 120.82 | Phenyl CH |

| 110.43 | C-7 |

Solvent: CDCl₃.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 217.0735 | [M+Na]⁺ |

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3151 | N-H stretching |

| 2929 | C-H aromatic stretching |

| 1621 | C=N stretching |

| 1479 | C=C aromatic stretching |

Sample preparation: KBr pellet or thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 3-substituted indazoles involves the reaction of an appropriate ortho-substituted phenyl ketone with hydrazine. The following is a representative protocol adapted for the synthesis of this compound.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Procedure:

-

To a solution of 2-aminobenzophenone (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (2-3 equivalents).

-

Add a catalytic amount of a mineral acid (e.g., HCl).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

NMR Spectroscopy

Procedure:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

-

Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.[3]

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), in positive ion mode.

-

Analyze the resulting spectrum for the molecular ion peak and any characteristic fragmentation patterns.

Infrared Spectroscopy

Procedure:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[4]

-

Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Biological Signaling Pathways

Indazole derivatives have shown promise as both anticancer and antifungal agents. The following diagrams illustrate the proposed mechanisms of action.

Anticancer Mechanism

Certain indazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. A proposed mechanism involves the inhibition of anti-apoptotic proteins of the Bcl-2 family and interference with the p53/MDM2 pathway.

Proposed Anticancer Signaling Pathway of Indazole Derivatives

References

- 1. UV/Vis+ Photochemistry Database [science-softcon.de]

- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 3-Phenyl-1H-Indazoles: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current literature, focusing on the synthesis, quantitative biological data, and mechanisms of action of these promising derivatives. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this area.

Core Synthesis Strategies

The synthesis of this compound derivatives is most commonly achieved through variations of the Jacobsen, Suzuki, or Cadogan cyclization reactions. A representative synthetic approach involves the reaction of a substituted 2-aminobenzophenone with a nitrite source to form a diazonium salt, which then undergoes intramolecular cyclization. Further functionalization is often achieved through N-alkylation or N-arylation at the indazole nitrogen and various palladium-catalyzed cross-coupling reactions to introduce diverse substituents on the phenyl ring.

Biological Activities and Therapeutic Potential

Derivatives of this compound have exhibited a wide array of pharmacological effects, with significant potential in oncology, anti-inflammatory, and anti-infective therapies.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated potent growth-inhibitory effects against a variety of cancer cell lines.

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (GI50/IC50, µM) | Reference |

| 1c | 3-amino-N-(4-chlorophenyl)-1H-indazole-1-carboxamide | Colon, Melanoma | 0.041 - 33.6 (GI50) | [1] |

| 10d | 3-amino-N-(3,4-dichlorophenyl)-1H-indazole-1-carboxamide | Leukemia (SR) | 0.0153 (GI50) | [2] |

| 10e | 3-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-indazole-1-carboxamide | Various | < 1 (GI50) | [2] |

| 2f | (E)-3-(2,6-dichloro-3,5-dimethoxystyryl)-6-(4-morpholinophenyl)-1H-indazole | Breast (4T1) | 0.23 - 1.15 (IC50) | [3] |

| 6o | N-(5-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazol-3-yl)acetamide | Leukemia (K562) | 5.15 (IC50) | [4] |

Kinase Inhibition

Many this compound derivatives exert their anticancer effects through the inhibition of various protein kinases that are crucial for tumor growth and survival.

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Target Kinase(s) | Activity (IC50, nM) | Reference |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Commercial Drug |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR3, c-Kit | 10, 30, 47, 84, 71, 140, 39 | Commercial Drug |

| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1, 3, 1, 7, 12 | Commercial Drug |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are underpinned by their modulation of key cellular signaling pathways implicated in disease pathogenesis.

p53/MDM2 Pathway

Certain this compound derivatives have been shown to activate the p53 tumor suppressor pathway.[4] They can disrupt the interaction between p53 and its negative regulator, MDM2, leading to the stabilization and activation of p53. This, in turn, induces cell cycle arrest and apoptosis in cancer cells.

Figure 1. Simplified p53/MDM2 signaling pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several this compound derivatives have been identified as inhibitors of key components of this pathway, including PI3K and mTOR.[5][6]

Figure 2. PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To facilitate the practical application of the information presented, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a this compound derivative via a Suzuki coupling reaction.

Figure 3. General synthesis workflow.

Materials:

-

3-bromo-1H-indazole

-

Substituted phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., Dioxane/Water mixture)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

To a reaction vessel, add 3-bromo-1H-indazole (1 equivalent), the substituted phenylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture (e.g., Dioxane/Water 4:1).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system.

-

Characterize the purified product by NMR and HRMS to confirm its structure and purity.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound derivative stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the this compound derivative in complete medium from the stock solution.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.

Procedure:

-

Treat cells with the this compound derivative at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, MDM2, and a loading control like GAPDH or β-actin) overnight at 4 °C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research into their synthesis and biological evaluation has provided a solid foundation for future drug discovery efforts. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide serves as a comprehensive resource to aid researchers in navigating this exciting and rapidly evolving field.

References

- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 3-Phenyl-1H-Indazole Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1-H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-phenyl-1H-indazole analogs have garnered significant attention due to their diverse pharmacological activities, particularly as potent inhibitors of various protein kinases implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the chemical space of these analogs, including their synthesis, biological evaluation, and structure-activity relationships (SAR), to aid in the rational design of novel therapeutics.

Synthetic Strategies for this compound Analogs

The synthesis of this compound derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution patterns on both the indazole core and the phenyl ring.

Intramolecular Cyclization of Hydrazones

A common and versatile method involves the intramolecular cyclization of substituted aryl hydrazones. For instance, the reaction of o-chlorinated arylhydrazones with a copper catalyst can yield N-phenyl-1H-indazoles.

Experimental Protocol: Copper-Catalyzed Intramolecular N-Arylation

-

Hydrazone Formation: React an appropriately substituted o-chloroarylaldehyde or o-chloroarylketone with a substituted phenylhydrazine in a suitable solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating. The resulting hydrazone can be isolated and purified or used directly in the next step.

-

Cyclization: To a solution of the arylhydrazone in a high-boiling solvent such as DMF, add a copper(I) catalyst (e.g., CuI), a base (e.g., KOH), and a ligand (e.g., 1,10-phenanthroline).

-

Reaction Conditions: Heat the reaction mixture at 120 °C for 12-48 hours under an inert atmosphere.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in introducing a variety of substituents at specific positions of the indazole core, particularly at the C5 or C6 positions. This allows for the exploration of a wider chemical space and the fine-tuning of biological activity.

Experimental Protocol: Suzuki Coupling for C5-Arylation

-

Starting Material: Begin with a C5-halogenated (e.g., 5-bromo-1H-indazole) derivative, which may require protection of the indazole nitrogen (e.g., with a BOC group).

-

Reaction Mixture: In a reaction vessel, combine the C5-halogenated indazole, a substituted arylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium carbonate).

-

Solvent and Conditions: Use a mixture of solvents such as dioxane and water. Heat the reaction mixture at 95 °C under a nitrogen atmosphere for several hours.

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, evaporate the solvent, dissolve the residue in an organic solvent, and wash with water. Dry the organic layer and concentrate. Purify the crude product via column chromatography. If a protecting group was used, it can be removed in a subsequent step (e.g., using TFA for a BOC group).

Biological Activities and Therapeutic Targets

This compound analogs have demonstrated a broad spectrum of biological activities, with a predominant focus on their role as anticancer agents through the inhibition of various protein kinases.

Kinase Inhibition

These analogs have been shown to inhibit several families of kinases, including:

-

Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and the Bcr-Abl fusion protein.

-

Serine/Threonine Kinases: Including Polo-like kinase 4 (PLK4), Tyrosine Threonine Kinase (TTK), components of the PI3K/AKT/mTOR pathway, Janus Kinases (JAKs), and Aurora kinases.

The inhibition of these kinases disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to antitumor effects.

Antiproliferative Activity

Numerous studies have reported the potent antiproliferative activity of this compound derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for quantifying this activity.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative this compound analogs.

Table 1: Antiproliferative Activity of Selected this compound Analogs

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) |

| 1c | Colon | GI50 | 0.041 - 33.6 |

| 1c | Melanoma | GI50 | 0.041 - 33.6 |

| Compound 93 | HL60 | IC50 | 0.0083 |

| Compound 93 | HCT116 | IC50 | 0.0013 |

| Compound 6o | K562 | IC50 | 5.15 |

| Compound 5k | Hep-G2 | IC50 | 3.32 |

| Compound 10d,e | SR Leukemia | GI50 | < 1 (0.0153) |

Table 2: Kinase Inhibitory Activity of Selected this compound Analogs

| Compound ID | Target Kinase | Assay Type | IC50 (nM) |

| Entrectinib (127) | ALK | Enzymatic | 12 |

| Compound 101 | FGFR1 | Enzymatic | 69.1 ± 19.8 |

| Compound 102 | FGFR1 | Enzymatic | 30.2 ± 1.9 |

| Compound 109 | EGFR T790M | Enzymatic | 5.3 |

| Compound 109 | EGFR | Enzymatic | 8.3 |

| Compound 89 | Bcr-AblWT | Enzymatic | 14 |

| Compound 89 | Bcr-AblT315I | Enzymatic | 450 |

| CFI-401870 (95) | TTK | Enzymatic | Single-digit nM |

| Compound C05 | PLK4 | Enzymatic | < 0.1 |

| Compound 10e | JAK2 | Enzymatic | 166 |

| Compound 10e | JAK3 | Enzymatic | 57 |

| Compound 10e | Aurora A | Enzymatic | 939 |

| Compound 10e | Aurora B | Enzymatic | 583 |

Key Signaling Pathways and Experimental Workflows

The development of this compound analogs as therapeutic agents often involves a systematic workflow from synthesis to biological evaluation. The following diagrams illustrate a typical experimental workflow and some of the key signaling pathways targeted by these compounds.

Detailed Experimental Protocols

MTT Assay for Antiproliferative Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analog for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.

-